Calculated Lipophilicity and Polar Surface Area Distinguish the Nitro Analog from Sulfonamide-Based SCRAs
The target compound displays a computed logP of 4.19 and a polar surface area (PSA) of 85.01 Ų [1]. In contrast, the high-affinity SCRA QMPSB (quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate) bears a bulky sulfonamide at the 3-position, which increases PSA beyond 100 Ų and lowers logP by approximately 0.7–1.0 log units relative to the nitro analog (estimated from structural fragment contributions [2]). The lower PSA of the nitro compound predicts greater passive membrane permeability according to established CNS-MPO rules, making it a preferable scaffold when high brain penetration is desired.
| Evidence Dimension | Calculated logP and PSA |
|---|---|
| Target Compound Data | logP = 4.19; PSA = 85.01 Ų |
| Comparator Or Baseline | QMPSB: logP ≈ 3.3–3.5 (estimated); PSA > 100 Ų |
| Quantified Difference | ΔlogP ≈ +0.7 to +1.0; ΔPSA ≈ −15 to −30 Ų |
| Conditions | Computed using molecular descriptor software; logP by partition-coefficient method, PSA by topological surface area |
Why This Matters
For CNS-targeted research, higher logP and lower PSA correlate with improved blood–brain barrier penetration; the nitro analog offers measurable physicochemical differentiation useful in SAR profiling.
- [1] Ambinter. AMB1019631 – 8-quinolyl 4-methyl-3-nitrobenzoate. https://ambinter.com/molecule/1019631 (accessed 2026-04-29). View Source
- [2] Lambeng, N. et al. Bioorg. Med. Chem. Lett. 2007, 17, 272–277. PSA and logP estimates derived by structural comparison of the 3-sulfonamide vs. 3-nitro benzoyl fragments. View Source
